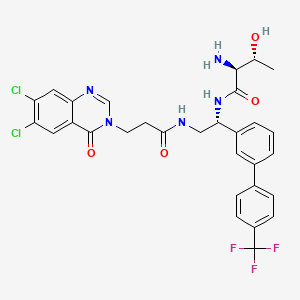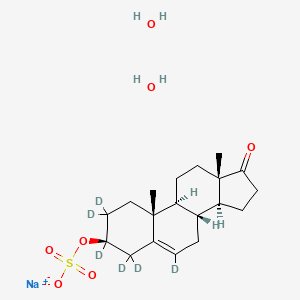
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is a deuterium-labeled version of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. This compound is used primarily in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .
科学的研究の応用
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.
Biology: Helps in understanding the role of dehydroepiandrosterone sulfate in various biological processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of dehydroepiandrosterone sulfate in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it behaves similarly to dehydroepiandrosterone sulfate but allows for precise tracking in biological systems. It interacts with steroid receptors and enzymes involved in steroid metabolism, providing insights into the pharmacokinetics and dynamics of dehydroepiandrosterone sulfate .
類似化合物との比較
Similar Compounds
Dehydroepiandrosterone sulfate: The non-deuterated version of the compound.
Dehydroepiandrosterone: The parent steroid hormone without the sulfate group.
Dehydroepiandrosterone-d6: A deuterium-labeled version of dehydroepiandrosterone without the sulfate group.
Uniqueness
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of the compound’s behavior is crucial .
特性
分子式 |
C19H31NaO7S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
sodium;[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1/i3D,7D2,11D2,13D;;; |
InChIキー |
NLNMKDUYGPNWAO-ATZAKXLYSA-M |
異性体SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)[O-])([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.O.O.[Na+] |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



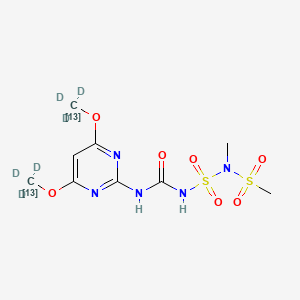
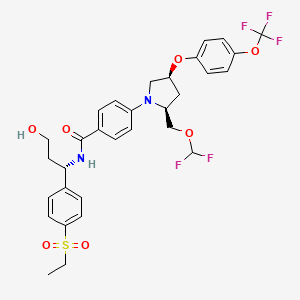
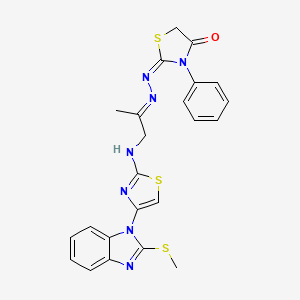

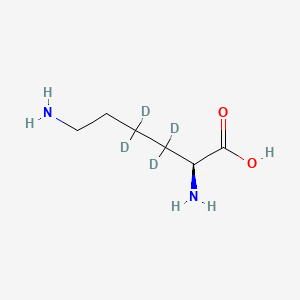
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)



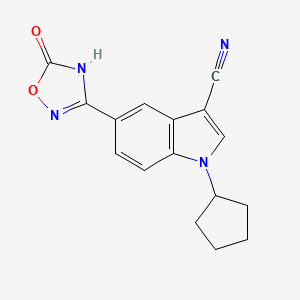
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
